molecular formula C8H8BrI B1501816 4-(Bromomethyl)-2-iodo-1-methylbenzene CAS No. 626250-55-3

4-(Bromomethyl)-2-iodo-1-methylbenzene

Cat. No. B1501816
CAS RN: 626250-55-3
M. Wt: 310.96 g/mol
InChI Key: KGNUABJQDUDQQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions such as temperature and pressure .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .


Chemical Reactions Analysis

This involves studying the compound’s reactivity with other substances and the types of reactions it undergoes .


Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, and refractive index .

Scientific Research Applications

Structural Determinants and Interactions

Halogen Bonding in Benzene Derivatives Halogen bonding, specifically C-X...O=C interactions, plays a critical role in the structures of certain benzene derivatives like 4-halotriaroylbenzenes. In these structures, the type-II I...I interactions are notably important in the 4-iodo derivative (Pigge, Vangala, & Swenson, 2006).

Structural Aspects of 4-Bromoselenoanisole 4-Bromoselenoanisole exhibits interesting structural properties, with the molecule being nearly planar and demonstrating significant intermolecular interactions such as C-H⋯π hydrogen bonds, influencing its crystal packing pattern (Sørensen & Stuhr-Hansen, 2009).

Synthesis and Reactivity

Synthesis of 1,2-Dibromobenzenes 1,2-Dibromobenzenes, serving as valuable precursors for various organic transformations, can be synthesized through efficient methods involving regioselective bromination and halogen/metal permutations. These compounds play a crucial role as intermediates in synthetic processes (Diemer, Leroux, & Colobert, 2011).

Reactivity in Aminocarbonylation of Iodobenzenes In the aminocarbonylation of iodobenzene derivatives, substituents significantly influence the reactivity of the substrates. Electron-withdrawing groups in the para position enhance the reactivity, showcasing the importance of substituent effects in the chemical reactivity of these compounds (Marosvölgyi-Haskó, Kégl, & Kollár, 2016).

Properties of Dimethyl-4-bromoiodobenzenes Dimethyl-4-bromoiodobenzenes are utilized as aromatic organic intermediates in various fields. Their synthesis involves sequential reactions, including diazotization and Sandmeyer reaction, demonstrating their versatility as intermediates (Li Yu, 2008).

Polymerization and Material Science

Synthesis of Hyperbranched Polyethers 5-(Bromomethyl)-1,3-dihydroxybenzene undergoes self-condensation to form hyperbranched polymers. These polymers exhibit unique structural features and can be modified easily, indicating their potential in material science and polymer chemistry (Uhrich, Hawker, Fréchet, & Turner, 1992).

Halogenation of Polyalkylbenzenes Halogenation processes involving compounds like 1-Bromo-2,5-pyrrolidinedione (NBS) are crucial in synthesizing mixed halogenated compounds. These reactions are influenced by factors like halogen sources and catalysts, showcasing the importance of halogenation in organic synthesis and material science (Bovonsombat & Mcnelis, 1993).

Mechanism of Action

This is typically used in the context of bioactive compounds and drugs, and involves detailing how the compound interacts with biological systems .

Safety and Hazards

This involves detailing the compound’s toxicity, flammability, and environmental impact. It also includes appropriate handling and storage procedures .

properties

IUPAC Name

4-(bromomethyl)-2-iodo-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrI/c1-6-2-3-7(5-9)4-8(6)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNUABJQDUDQQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CBr)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30695342
Record name 4-(Bromomethyl)-2-iodo-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

626250-55-3
Record name 4-(Bromomethyl)-2-iodo-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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